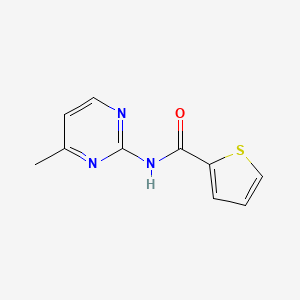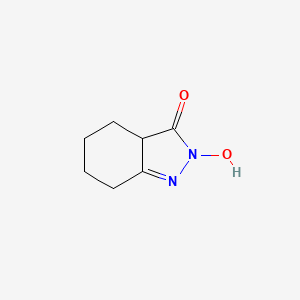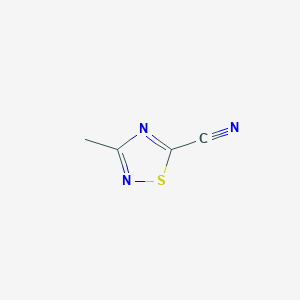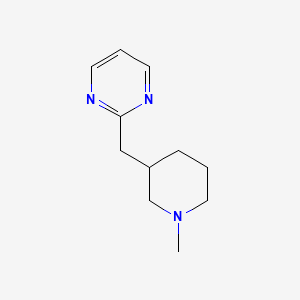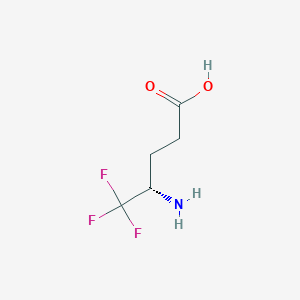
(S)-4-Amino-5,5,5-trifluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-5,5,5-trifluoropentanoic acid is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-5,5,5-trifluoropentanoic acid typically involves the introduction of fluorine atoms into the amino acid backbone. One common method is the nucleophilic substitution reaction where a precursor compound, such as 4-Amino-5-chloropentanoic acid, is reacted with a fluorinating agent like potassium fluoride under specific conditions to replace the chlorine atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve optimal results.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Amino-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(S)-4-Amino-5,5,5-trifluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-5,5,5-trifluoropentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, and interference with cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5,5,5-trifluoropentanoic acid: Lacks the stereochemistry of the (S)-enantiomer.
4-Amino-5-chloropentanoic acid: Contains chlorine instead of fluorine atoms.
5,5,5-Trifluoroleucine: Another fluorinated amino acid with a different backbone structure.
Uniqueness
(S)-4-Amino-5,5,5-trifluoropentanoic acid is unique due to its specific stereochemistry and the presence of three fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1287373-66-3 |
|---|---|
Fórmula molecular |
C5H8F3NO2 |
Peso molecular |
171.12 g/mol |
Nombre IUPAC |
(4S)-4-amino-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)3(9)1-2-4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 |
Clave InChI |
FMHFLFRQGOQLBU-VKHMYHEASA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(F)(F)F)N |
SMILES canónico |
C(CC(=O)O)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13093776.png)
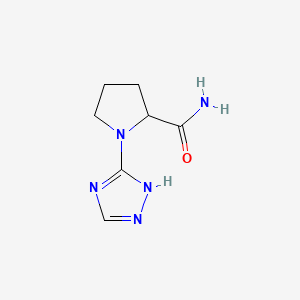
![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
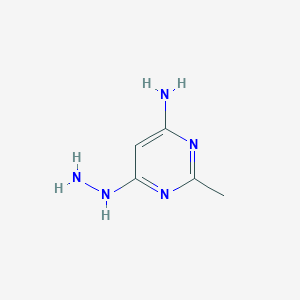
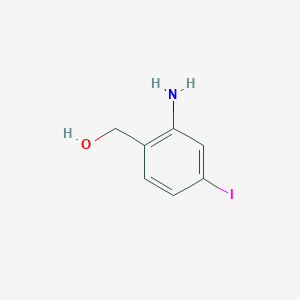
![2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B13093801.png)
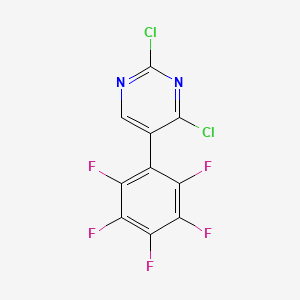
![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)
